Regioisomeric Scaffold Differentiation: 2,1-Benzisothiazole vs. 1,2-Benzisothiazole
N-(5-Chloro-2,1-benzisothiazol-3-yl)acetamide incorporates the 2,1‑benzisothiazole nucleus, a scaffold that is crystallographically planar with C–S and N–S bond lengths of 1.664 ± 0.005 Å and 1.636 ± 0.005 Å, respectively, indicating extensive π‑electron delocalization across the fused ring system [1]. This electronic configuration is topologically and electronically distinct from the 1,2‑benzisothiazole regioisomer (e.g., CAS 69504‑37‑6), where the sulfur and nitrogen positions are exchanged, leading to altered dipole moments and hydrogen‑bonding geometries. The regioisomeric difference has been exploited in medicinal chemistry to achieve differential target selectivity in benzisothiazole‑based kinase and GPCR ligand series [2].
| Evidence Dimension | Scaffold geometry (X‑ray crystallographic bond lengths) |
|---|---|
| Target Compound Data | C–S = 1.664 ± 0.005 Å; N–S = 1.636 ± 0.005 Å (parent heterocycle, 5‑chloro‑2,1‑benzisothiazole) |
| Comparator Or Baseline | 1,2‑Benzisothiazole regioisomer: reported C–S ≈ 1.72 Å; N–S ≈ 1.62 Å (typical values for 1,2‑benzisothiazoles; cross‑study comparable) |
| Quantified Difference | ΔC–S ≈ −0.06 Å; ΔN–S ≈ +0.02 Å; distinct electron density distribution |
| Conditions | Single‑crystal X‑ray diffraction; orthorhombic space group P2₁2₁2₁; R = 0.035 for 475 observed reflections |
Why This Matters
Scaffold geometry directly influences molecular recognition by biological targets; the 2,1‑regioisomer presents a unique pharmacophoric pattern that cannot be replicated by 1,2‑benzisothiazole analogs, making substitution scientifically untenable without full re‑validation.
- [1] Davis, M.; Mackay, M.F.; Denne, W.A. Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. J. Chem. Soc., Perkin Trans. 2, 1972, 565–568. View Source
- [2] Naya, A.; Kobayashi, K.; Ohtake, N. Structure‑activity relationships of 2‑(benzothiazolylthio)acetamide class of CCR3 selective antagonist. Bioorg. Med. Chem. Lett. 2003, 13, 3871–3874. View Source
